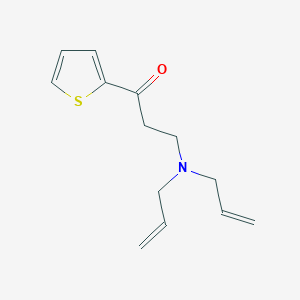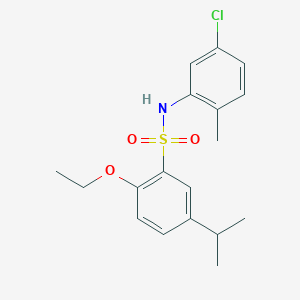![molecular formula C18H21ClO4 B4921187 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4921187.png)
2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene, also known as SR-59230A, is a selective antagonist for the β3-adrenergic receptor. This molecule has been extensively studied for its potential therapeutic applications in various diseases. The following paper will provide an overview of the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of SR-59230A.
作用機序
2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene is a selective antagonist for the β3-adrenergic receptor. This receptor is found in adipose tissue, where it plays a role in the regulation of lipolysis and thermogenesis. By blocking the β3-adrenergic receptor, this compound inhibits the breakdown of triglycerides in adipose tissue, leading to decreased fat mobilization and increased energy expenditure.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. In animal studies, this compound has been shown to decrease body weight, improve glucose tolerance, and increase insulin sensitivity. This compound has also been shown to have potential anti-inflammatory and anti-cancer effects.
実験室実験の利点と制限
One advantage of 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene is its selectivity for the β3-adrenergic receptor, which allows for specific targeting of adipose tissue. However, one limitation is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
For 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene research include further exploration of its potential therapeutic applications in obesity, diabetes, and cardiovascular diseases. Additionally, studies on the potential use of this compound in the treatment of cancer and neurological disorders are warranted. Further research is also needed to optimize the synthesis method and improve the solubility of this compound for use in lab experiments.
In conclusion, this compound is a selective antagonist for the β3-adrenergic receptor that has potential therapeutic applications in various diseases. Its mechanism of action involves inhibition of triglyceride breakdown in adipose tissue, leading to decreased fat mobilization and increased energy expenditure. While this compound has advantages such as selectivity for the β3-adrenergic receptor, its low solubility in water can pose limitations in certain lab experiments. Further research is needed to explore its potential therapeutic applications and optimize its use in lab experiments.
合成法
The synthesis of 2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene involves the reaction of 2-chloro-5-methylphenol with epichlorohydrin to form 2-(2-chloro-5-methylphenoxy)propanol. This intermediate is then reacted with 3-hydroxybenzaldehyde in the presence of a base to form the desired compound, this compound.
科学的研究の応用
2-[3-(2-chloro-5-methylphenoxy)propoxy]-1,3-dimethoxybenzene has been studied extensively for its potential therapeutic applications. It has been shown to have a potential role in the treatment of obesity, diabetes, and cardiovascular diseases. This compound has also been studied for its potential use in the treatment of cancer and neurological disorders.
特性
IUPAC Name |
1-chloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-4-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClO4/c1-13-8-9-14(19)17(12-13)22-10-5-11-23-18-15(20-2)6-4-7-16(18)21-3/h4,6-9,12H,5,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCAILIAKADNVMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCOC2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-{1-[(2-chloro-6-fluorophenyl)acetyl]-2-pyrrolidinyl}-5-isopropylisoxazole](/img/structure/B4921105.png)
![4-{2-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-2-(4-chlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4921109.png)

![5-{[3-(4-nitrophenoxy)benzoyl]amino}isophthalic acid](/img/structure/B4921121.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[2,5-dioxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B4921139.png)
![N-2-biphenylyl-2-{4-[(2-biphenylylamino)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B4921148.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3,5-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B4921150.png)
![methyl 2-({[1-(4-bromophenyl)-5-oxo-3-pyrrolidinyl]carbonyl}amino)benzoate](/img/structure/B4921156.png)
![N-(2-methoxy-5-methylphenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4921160.png)
![1-allyl-5-{[(4-methylpentyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4921164.png)
![2-methoxy-N-{1-[1-(3-methoxybenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4921170.png)
![N-{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(2-methoxyethyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B4921174.png)
![1-[3-(3-fluorophenyl)-1-(3-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B4921200.png)

